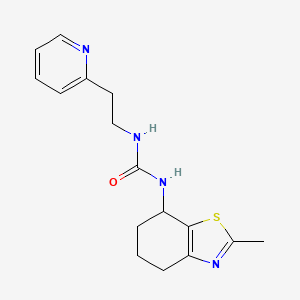![molecular formula C17H20N4O2S B7647550 3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide, also known as MTIP, is a small molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. MTIP is a potent and selective inhibitor of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Mechanism of Action
3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide is a highly selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward and motivation pathways. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in these pathways, which leads to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical pathways of the brain, which leads to a reduction in drug-seeking behavior and other addictive behaviors. This compound has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide is that it is highly selective for the dopamine D3 receptor, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, which suggests that it may be a promising therapeutic agent for the treatment of addiction. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on 3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 4-piperidone hydrochloride with phenyl isocyanate to form 1-phenylcarbamoyl-4-piperidone. The second step involves the reaction of 1-phenylcarbamoyl-4-piperidone with 3-methylthiophene-2-carboxylic acid to form this compound. The final product is obtained after purification and crystallization.
Scientific Research Applications
3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, including cocaine and methamphetamine addiction. This compound has also been shown to be effective in reducing the symptoms of schizophrenia and Parkinson's disease in animal models. Additionally, this compound has been shown to have antidepressant-like effects in preclinical models of depression.
properties
IUPAC Name |
3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12-15(11-24-20-12)16(22)18-14-7-9-21(10-8-14)17(23)19-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNXURWRLHQFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)NC2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)


![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)


![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)